

Application Notes and Protocols: ω -Conotoxin MVIIA in Calcium Imaging Studies

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Compound of Interest

Compound Name: *ω -Conotoxin M VIIA*

Cat. No.: B15616439

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ω -Conotoxin MVIIA is a 25-amino acid polypeptide originally isolated from the venom of the marine cone snail *Conus magus*.^[1] It is a highly selective and potent blocker of N-type (CaV2.2) voltage-gated calcium channels, which are crucial for neuronal signaling and neurotransmitter release.^{[1][2]} This selectivity makes ω -Conotoxin MVIIA an invaluable pharmacological tool for investigating the specific roles of N-type calcium channels in various physiological and pathological processes. In calcium imaging studies, ω -Conotoxin MVIIA is utilized to dissect the contribution of N-type channel-mediated calcium influx to overall intracellular calcium dynamics.

Mechanism of Action

ω -Conotoxin MVIIA physically occludes the pore of the N-type voltage-gated calcium channel, thereby preventing the influx of calcium ions into the cell upon membrane depolarization.^[1] This blockade is highly specific and can be poorly reversible, leading to long-term inhibition of channel function.^[1] The binding of the toxin is to the outer vestibule of the channel pore.^[2] The interaction between ω -Conotoxin MVIIA and the N-type channel can be influenced by the gating state of the channel, with some evidence suggesting a preferential interaction with the inactivated state.^[3]

Applications in Calcium Imaging

Calcium imaging techniques, often employing fluorescent indicators like Fura-2 AM or Fluo-4 AM, allow for the real-time visualization of changes in intracellular calcium concentrations.[4][5] By applying ω -Conotoxin MVIIA, researchers can specifically inhibit calcium entry through N-type channels and observe the resulting effect on calcium transients. This approach is instrumental in:

- Identifying the contribution of N-type channels to global and localized calcium signals.
- Investigating the role of N-type channels in neurotransmitter release at presynaptic terminals.[6]
- Studying the involvement of N-type channel-mediated calcium influx in neuronal excitotoxicity and cell death pathways.[7][8]
- Screening for and characterizing novel N-type calcium channel modulators.

Quantitative Data

The following tables summarize the effective concentrations of ω -Conotoxin MVIIA used in various experimental models.

Table 1: Inhibitory Concentrations (IC50) of ω -Conotoxin MVIIA on N-type Calcium Channels

Cell/Tissue Type	Experimental Model	IC50	Reference
Organotypic hippocampal slices	Hypoxia-induced neurodegeneration	50 nmol/L	[7][8]
IMR-32 cells	Functional blockade of neuronal N-type channels	10 nmol/L	[7]
Rat hippocampal slices	Functional blockade of neuronal N-type channels	100 nmol/L	[7]
Chick cortical synaptosomes	Functional blockade of neuronal N-type channels	78 nmol/L	[7]
HEK293T cells expressing CaV2.2	Inhibition of Ba ²⁺ currents	208 nmol/L	[9]

Table 2: Working Concentrations of ω -Conotoxin MVIIA in Specific Applications

Application	Cell/Tissue Type	Concentration	Effect	Reference
Neuroprotection	Organotypic hippocampal slices	300 nmol/L	Prevention of hypoxia-induced neuronal death	[7]
Inhibition of EPSCs	Rat spinal cord slices	1 μ mol/L	Decreased amplitudes of monosynaptic A δ - and C-fiber-evoked EPSCs	[10]

Experimental Protocols

Protocol 1: Calcium Imaging in Cultured Neurons using Fura-2 AM and ω -Conotoxin MVIIA

This protocol provides a general framework for assessing the effect of ω -Conotoxin MVIIA on intracellular calcium levels in cultured neurons.

1. Materials:

- Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y) plated on glass coverslips.
- Fura-2 AM (acetoxymethyl ester form).[\[4\]](#)
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
- ω -Conotoxin MVIIA stock solution (e.g., 1 mM in water, stored at -20°C).[\[11\]](#)
- Depolarization stimulus (e.g., high potassium solution, electrical field stimulation).

2. Cell Preparation and Dye Loading:

- Prepare a Fura-2 AM loading solution (typically 2-5 μM Fura-2 AM) in HBSS. The addition of a small amount of Pluronic F-127 (0.02%) can aid in dye solubilization.
- Aspirate the culture medium from the cells and wash gently with HBSS.
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.

3. Application of ω -Conotoxin MVIIA:

- Prepare the desired working concentration of ω -Conotoxin MVIIA by diluting the stock solution in HBSS. It is advisable to include a carrier protein like 0.1 mg/ml cytochrome c or bovine serum albumin (BSA) to prevent non-specific binding of the toxin.[\[11\]](#)

- Incubate the dye-loaded cells with the ω -Conotoxin MVIIA solution for a predetermined time (e.g., 10-30 minutes) prior to stimulation. A control group should be incubated with vehicle solution.

4. Calcium Imaging:

- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
- Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[\[12\]](#)
- Record a baseline fluorescence ratio (F340/F380) for a few minutes.
- Apply a depolarizing stimulus to elicit calcium influx.
- Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.
- Compare the amplitude and kinetics of the calcium transients in control versus ω -Conotoxin MVIIA-treated cells to determine the contribution of N-type calcium channels.

Protocol 2: Investigating Neuroprotection in Organotypic Hippocampal Slices

This protocol is adapted from studies examining the neuroprotective effects of ω -Conotoxin MVIIA.[\[7\]](#)[\[8\]](#)

1. Preparation of Organotypic Hippocampal Slices:

- Prepare organotypic hippocampal slice cultures from 10-day-old rat pups.
- Maintain the slices in vitro for approximately 14 days to allow for maturation.

2. Induction of Hypoxia and Toxin Application:

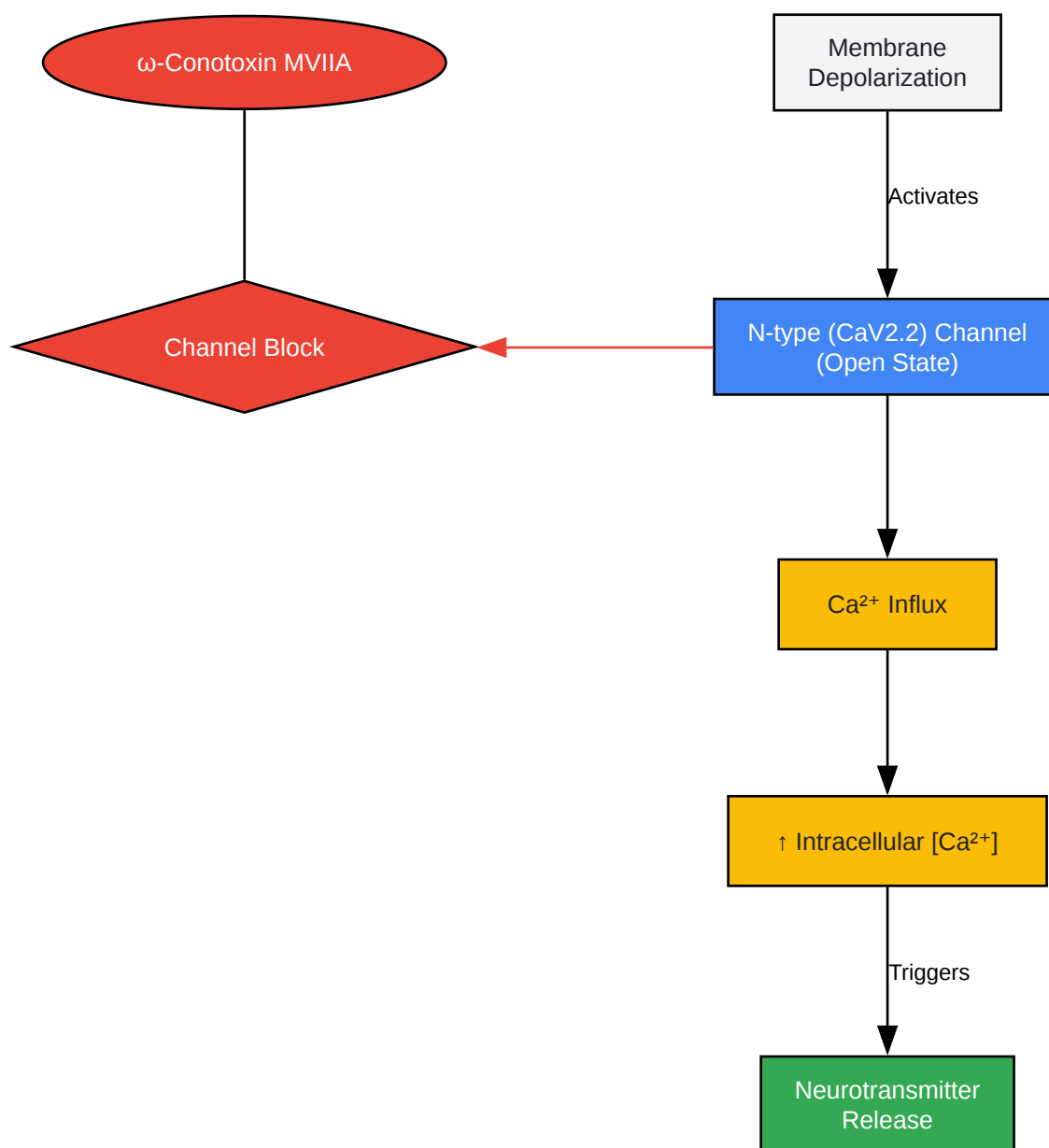
- Induce hypoxia by exposing the slice cultures to an oxygen-deprived atmosphere (e.g., 3 hours of anoxia).

- For pre-treatment, incubate the slices with ω -Conotoxin MVIIA (e.g., 300 nmol/L) before the hypoxic insult.
- For post-treatment, add ω -Conotoxin MVIIA (e.g., in a dose-response range from 0 to 300 nmol/L) to the culture medium immediately after the hypoxic episode.

3. Assessment of Neuronal Damage (Calcium Imaging Related):

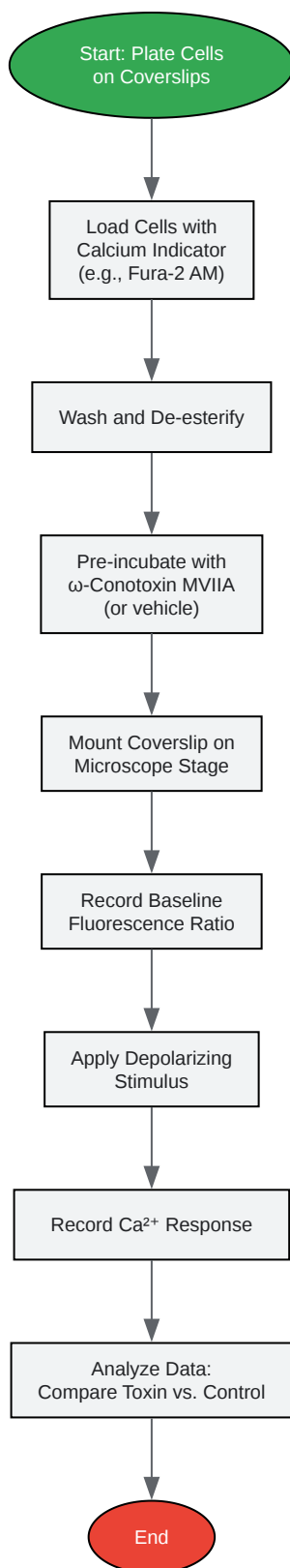
- Neuronal damage can be quantified 24 hours later using a fluorescent indicator of cell death, such as propidium iodide (PI).
- While the primary endpoint here is cell death, calcium imaging can be integrated into this model at earlier time points to directly measure the effect of ω -Conotoxin MVIIA on calcium overload during and after the hypoxic insult. For this, slices would need to be loaded with a calcium indicator dye as described in Protocol 1, and imaged during the experiment.

Visualizations



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Caption: Signaling pathway showing ω-Conotoxin MVIIA blocking N-type calcium channels.



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Caption: Experimental workflow for a calcium imaging study using ω -Conotoxin MVIIA.

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